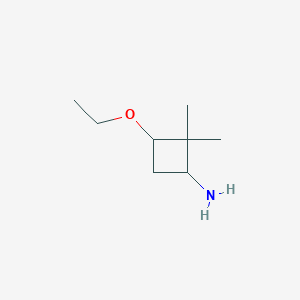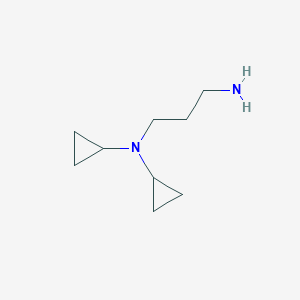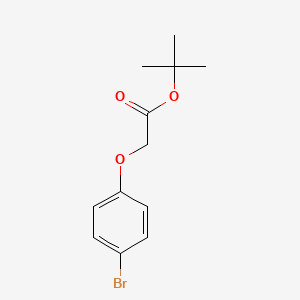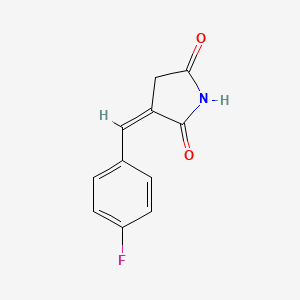
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- Pyrrolidine-2,5-dione derivatives, including those related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, are extensively studied in organic synthesis and medicinal chemistry. One study highlights the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, exploring the thermodynamics and kinetics impacting this reaction, which is crucial in understanding the properties and synthesis of these compounds (Yan et al., 2018).
Structural Analysis and Crystallography
- The structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione, a compound closely related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, has been determined using X-ray crystallography. This research provides insights into the molecular packing and hydrogen bonding networks of succinimide derivatives, which is essential for understanding the physical and chemical properties of these compounds (Argay et al., 1999).
Pharmaceutical Chemistry
- Pyrrolidine-2,5-dione derivatives have been explored for their potential pharmaceutical applications. One study describes the synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showing moderate antibacterial activity against S. aureus and E. coli, indicating the potential of these compounds in developing new antibacterial agents (Angelov et al., 2023).
Bioactivity and Medicinal Applications
- The bioactivity of novel pyrrolidine-2,4-dione derivatives has been investigated. For instance, a study on the synthesis and bioactivity of 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives revealed inhibitory activity against certain plant species, suggesting potential applications in agriculture and biocontrol (Zheng et al., 2011).
Chemical Properties and Reactions
- Pyrrolidine-2,5-dione and its derivatives are involved in various chemical reactions, contributing to a deeper understanding of their chemical behavior. A study on the reaction between N-Isocyaniminotriphenylphosphorane, aldimines, Meldrum's acid, and water for the synthesis of N-aminopyrrolidine-2,5-diones shows the versatility of these compounds in synthetic chemistry (Adib et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “3-(4-FLUORO-PHENYL)-PYRROLIDINE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZOVATETYQAU-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1463932.png)
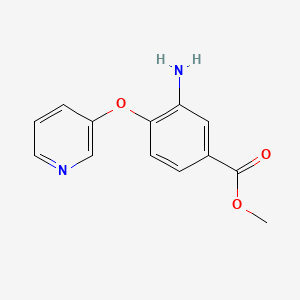
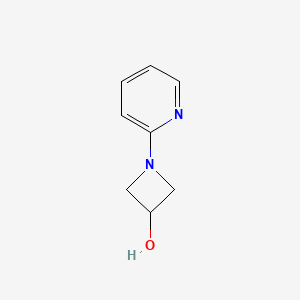
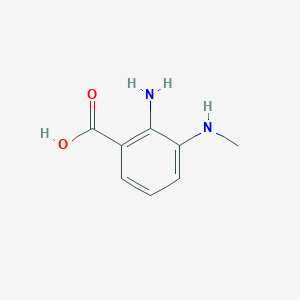
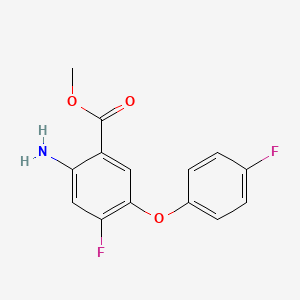
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
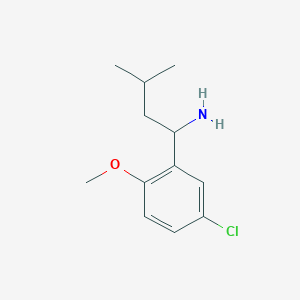
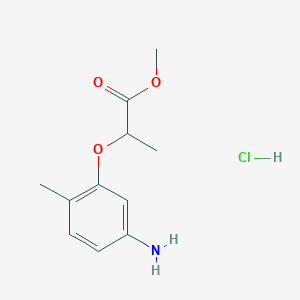
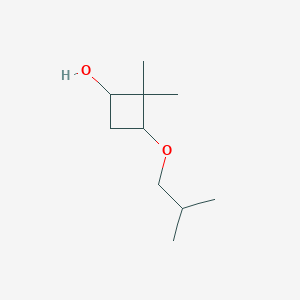
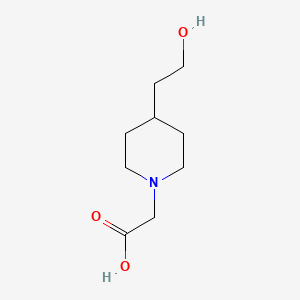
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
